molecular formula C19H26N4O4 B2699515 4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide CAS No. 2176070-20-3

4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide

Cat. No.: B2699515
CAS No.: 2176070-20-3
M. Wt: 374.441
InChI Key: WPCNMJVNOPULIO-UHFFFAOYSA-N
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Description

4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide is a complex organic compound. It features a piperidine ring, an imidazolidinone moiety, and a methoxyethyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide likely involves multiple steps, including the formation of the piperidine ring, the introduction of the imidazolidinone moiety, and the attachment of the methoxyethyl group. Typical reaction conditions might include:

    Formation of Piperidine Ring: This could involve cyclization reactions using appropriate starting materials.

    Introduction of Imidazolidinone Moiety: This might be achieved through condensation reactions.

    Attachment of Methoxyethyl Group: This could involve alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Catalysts: Use of specific catalysts to increase reaction efficiency.

    Solvents: Selection of solvents that maximize yield and minimize environmental impact.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxyethyl group.

    Reduction: Reduction reactions could target the imidazolidinone moiety.

    Substitution: Substitution reactions might occur at various positions on the piperidine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound could be used as a starting material for synthesizing various derivatives with potential biological activities.

Biology

    Biological Studies: It might be studied for its interactions with biological molecules, such as proteins or nucleic acids.

Medicine

    Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.

Industry

    Material Science: It might find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Molecular Targets: The compound might interact with enzymes, receptors, or other proteins.

    Pathways Involved: It could modulate specific signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide: might be compared with other piperidine or imidazolidinone derivatives.

Uniqueness

    Structural Features: The unique combination of the piperidine ring, imidazolidinone moiety, and methoxyethyl group might confer specific properties.

    Biological Activity: Differences in biological activity compared to similar compounds could highlight its potential as a therapeutic agent.

Properties

IUPAC Name

4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4/c1-14-5-3-4-6-16(14)20-18(25)21-9-7-15(8-10-21)23-13-17(24)22(19(23)26)11-12-27-2/h3-6,15H,7-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCNMJVNOPULIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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